Fluorination Alters Molecular Weight and Lipophilicity
The introduction of a fluorine atom at the 3-position of the tetrahydropyridine ring in (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-yl)methanol results in a molecular weight of 221.27 g/mol, which is 17.99 g/mol higher than that of the non-fluorinated analog (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (CAS 158984-76-0, MW = 203.28 g/mol) [1]. This increase in molecular weight, along with the altered electronic properties from the electronegative fluorine, directly influences lipophilicity, hydrogen bonding capacity, and membrane permeability [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 221.27 g/mol |
| Comparator Or Baseline | (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (CAS 158984-76-0): 203.28 g/mol |
| Quantified Difference | 17.99 g/mol increase |
| Conditions | Calculated from molecular formulas: C13H16FNO (target) vs C13H17NO (comparator) |
Why This Matters
The molecular weight difference of nearly 18 g/mol confirms a distinct chemical entity, and fluorination is known to enhance metabolic stability and binding affinity, making this compound a non-interchangeable tool in medicinal chemistry and SAR studies.
- [1] MolecularInfo. (n.d.). (1-BENZYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YL)METHANOL (CAS 158984-76-0) [Database entry]. MolecularInfo. Retrieved from https://www.molecularinfo.com/tag/158984-76-0/ View Source
- [2] Kuujia. (n.d.). Cas no 895578-02-6 ((1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol) [Technical Datasheet]. Kuujia. Retrieved from https://www.kuujia.com/cas-895578-02-6.html View Source
